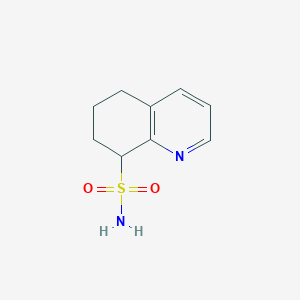

5,6,7,8-Tetrahydroquinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6,7,8-Tetrahydroquinoline-8-sulfonamide is a chemical compound that belongs to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline. This compound is characterized by the presence of a sulfonamide group attached to the 8th position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various medicinal and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinoline-8-sulfonamide can be achieved through several methods. One common approach involves the reaction of 5,6,7,8-tetrahydroquinoline with sulfonyl chlorides in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and results in the formation of the sulfonamide derivative .

Another method involves the use of 8-lithio-5,6,7,8-tetrahydroquinoline, which can be prepared by treating 5,6,7,8-tetrahydroquinoline with a strong base like n-butyllithium. The resulting 8-lithio derivative can then be reacted with sulfonyl chlorides to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Click Chemistry Modifications

The sulfonamide’s terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole-linked derivatives with enhanced biological activity .

Key Reaction Steps:

-

Azide Preparation : Organic azides (e.g., benzyl azide) are synthesized from halides and sodium azide.

-

CuAAC Reaction : Propargylsulfonamide reacts with azides under catalytic CuSO₄/sodium ascorbate conditions.

Representative Example:

-

Reaction : Propargylsulfonamide 8a + Benzyl azide → Triazole derivative 9a .

-

Conditions : H₂O/MeOH (1:1), 50°C, 12 hours.

*Molecular docking studies confirmed binding to pyruvate kinase M2 (PKM2), a cancer metabolism regulator .

Enzyme Inhibition via Sulfonamide Derivatives

The sulfonamide group facilitates interactions with enzymes through hydrogen bonding and hydrophobic effects. Notable examples include OGG1 inhibitors SU0268 and SU0383 :

OGG1 Inhibition Mechanism:

-

Target : Human 8-oxoguanine DNA glycosylase (OGG1), critical for repairing oxidative DNA damage.

-

Interaction : Sulfonamide nitrogen forms hydrogen bonds with Lys207 and Asp178 of OGG1, while the tetrahydroquinoline scaffold engages in π-π stacking .

Inhibition Data:

| Compound | Inhibition of 8-OH-Gua Excision (%) | Inhibition of FapyGua Excision (%) |

|---|---|---|

| SU0268 | 85 ± 4 | 60 ± 5 |

| SU0383 | 72 ± 6 | 30 ± 7 |

Concentration-dependent inhibition was observed at 0.05–10 μM, with SU0268 showing superior potency .

Comparative Reactivity with Analogues

The sulfonamide’s reactivity differs from structurally related compounds:

| Compound | Functional Group | Key Reactivity |

|---|---|---|

| Tetrahydroquinoline-8-ol | Hydroxyl | Coordination with metals (e.g., Rh, Ru) |

| Tetrahydroquinoline | None | Limited electrophilic substitution capacity |

The sulfonamide’s electrophilic sulfur center and hydrogen-bonding capacity distinguish its reactivity .

Stability and Practical Considerations

-

Thermal Stability : Decomposes above 200°C; storage recommended at −20°C under inert gas.

-

Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

Applications De Recherche Scientifique

5,6,7,8-Tetrahydroquinoline-8-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 5,6,7,8-Tetrahydroquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes. This inhibition can lead to therapeutic effects, including anticancer and antimicrobial activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

5,6,7,8-Tetrahydroquinoline: Lacks the sulfonamide group but shares the tetrahydroquinoline core structure.

5,6,7,8-Tetrahydroquinoxaline: Similar structure but contains a pyrazine ring instead of a quinoline ring.

Uniqueness

5,6,7,8-Tetrahydroquinoline-8-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

5,6,7,8-Tetrahydroquinoline-8-sulfonamide is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes recent research findings regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Synthesis

This compound is characterized by a tetrahydroquinoline core substituted with a sulfonamide group. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and sulfonation processes. Recent studies have focused on optimizing the synthesis of various derivatives to enhance their biological activity.

Antitumor Activity

In Vitro Studies

Numerous studies have evaluated the antitumor activity of this compound derivatives against various cancer cell lines. For instance:

- Cytotoxicity Assessment : Compounds derived from 5,6,7,8-tetrahydroquinoline were tested against several cancer cell lines including MDA-MB-231 (breast cancer), A549 (lung cancer), and U87-MG (glioblastoma). The WST-1 assay revealed significant cytotoxic effects with IC50 values ranging from 2.5 to 12.5 µg/mL for some derivatives, indicating potency superior to that of Doxorubicin (IC50 = 37.5 µg/mL) .

| Compound | Cell Line | IC50 (µg/mL) | Comparison Drug | Comparison IC50 (µg/mL) |

|---|---|---|---|---|

| 25 | MDA-MB-231 | 3 | Doxorubicin | 37.5 |

| 32 | A549 | 2.5 | Doxorubicin | 37.5 |

| 41 | U87-MG | 10 | Doxorubicin | 37.5 |

Mechanism of Action

The mechanism by which these compounds exert their antitumor effects is believed to involve the inhibition of key metabolic pathways in cancer cells. Specifically, some tetrahydroquinoline derivatives have been identified as modulators of pyruvate kinase muscle isoform 2 (PKM2), a crucial enzyme in glycolysis that is often upregulated in tumors . By inhibiting PKM2, these compounds may disrupt the energy metabolism of cancer cells.

Other Biological Activities

DNA Repair Inhibition

Recent research has highlighted the role of tetrahydroquinoline sulfonamides in inhibiting DNA repair mechanisms. Compounds such as SU0268 and SU0383 have been shown to inhibit OGG1 (8-oxoguanine DNA glycosylase), a key enzyme involved in base excision repair . This inhibition leads to increased levels of DNA lesions in cancer cells, potentially enhancing their susceptibility to chemotherapeutic agents.

Antimicrobial and Antioxidative Properties

In addition to their anticancer properties, some derivatives of tetrahydroquinoline have demonstrated antimicrobial and antioxidative activities. These effects are attributed to the ability of sulfonamides to interact with various biological targets, leading to oxidative stress within microbial cells .

Case Studies

- Case Study on Anticancer Activity : A study evaluated the efficacy of several tetrahydroquinoline derivatives against human colon cancer cells. The results indicated that certain compounds exhibited remarkable cytotoxicity and could serve as lead compounds for further development .

- Case Study on DNA Repair Inhibition : Research involving SU0383 showed that this compound effectively inhibited OGG1 activity in HeLa cells at concentrations as low as 0.49 μmol/L without significant toxicity . This finding supports the potential use of this class of compounds in combination therapies targeting DNA repair mechanisms.

Propriétés

IUPAC Name |

5,6,7,8-tetrahydroquinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYKPMBGTRCVDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.